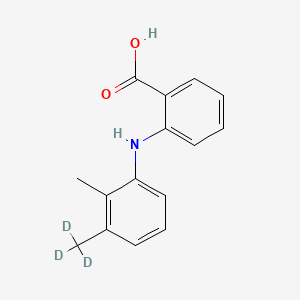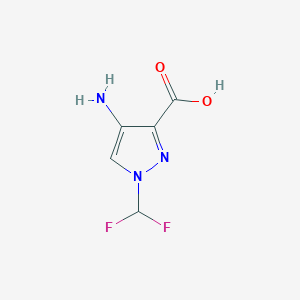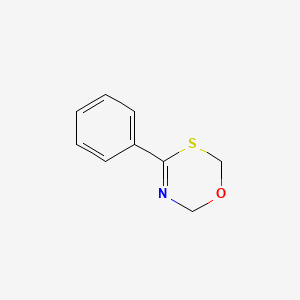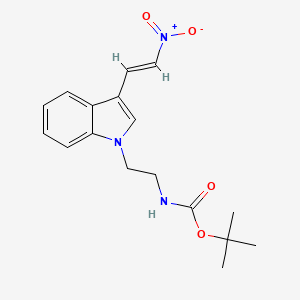
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a difluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and efficiency. The use of environmentally benign reagents and conditions is often prioritized to ensure sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3,5-Dichloropyridin-2-yl)sulfonyl]acetic acid: This compound shares a similar pyridine ring structure but has a sulfonyl group instead of a difluoroacetic acid moiety.
3,5-Dichloro-2-arylpyridines: These compounds have similar chlorine substitutions on the pyridine ring but differ in the aryl group attached.
Uniqueness
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid is unique due to its combination of chlorine and difluoroacetic acid substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H3Cl2F2NO2 |
|---|---|
Poids moléculaire |
242.00 g/mol |
Nom IUPAC |
2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)5(12-2-3)7(10,11)6(13)14/h1-2H,(H,13,14) |
Clé InChI |
OANJZELODQLGOE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(C(=O)O)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)



![N-(6-methylpyridazin-3(2H)-ylidene)-1-(1,7-dioxa-10-azaspiro[4.6]undecan-3-yl)methanamine](/img/structure/B12310294.png)

![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)

![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)




![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12310355.png)
